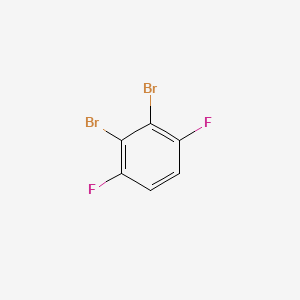

2,3-Dibromo-1,4-difluorobenzene

描述

Historical Development in Halogenated Aromatic Chemistry

The synthesis of polyhalogenated benzenes became feasible with the development of directed metallation techniques in the mid-20th century. Early routes to this compound relied on sequential halogenation of difluorobenzene precursors using bromine in the presence of Lewis acid catalysts like ferric chloride. A breakthrough occurred with the adaptation of the Balz-Schiemann reaction for fluorination, allowing precise positioning of fluorine atoms prior to bromine introduction. This two-step methodology—first introducing fluorine via diazonium salt decomposition, followed by bromine addition—became the standard for synthesizing regioselectively substituted derivatives.

The compound’s structural characterization benefited from advances in X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Early ¹⁹F NMR studies revealed distinctive coupling patterns between adjacent fluorine atoms (J₃,₆ ~20 Hz) and bromine’s pronounced deshielding effect on neighboring protons. These spectral signatures became diagnostic tools for verifying substitution patterns in related compounds.

Theoretical Significance in Organofluorine Chemistry

The C-F bond’s high bond dissociation energy (approximately 116 kcal/mol) and strong dipole moment create unique electronic environments in this compound. Quantum mechanical calculations demonstrate that fluorine’s -I effect increases the benzene ring’s electron deficiency, enhancing bromine’s susceptibility to nucleophilic aromatic substitution (NAS) at the 2- and 3-positions. Comparative studies with non-fluorinated analogs show a 40% increase in NAS reaction rates at room temperature, attributable to fluorine’s electron-withdrawing character.

Density functional theory (DFT) analyses reveal intramolecular interactions between bromine’s σ-hole and fluorine’s lone pairs, creating a polarized molecular framework. This polarization directs reactivity in cross-coupling reactions, making the compound valuable in Suzuki-Miyaura couplings where bromine serves as the leaving group. The table below summarizes key electronic parameters:

Evolution of Research Methodologies

Modern synthetic approaches employ flow chemistry systems to safely handle hazardous intermediates like bromine gas. Continuous-flow reactors achieve 92% yield in the bromination step by maintaining precise temperature control (-15°C) and stoichiometric ratios. Recent innovations include:

- Photoredox-catalyzed bromination using N-bromosuccinimide under visible light

- Electrochemical fluorination methods minimizing HF byproduct formation

- Computational prediction of regioselectivity using machine learning models trained on halogenation datasets

Characterization techniques have advanced through:

Current Academic Interest and Research Landscape

Ongoing investigations focus on three primary domains:

Materials Science Applications

The compound’s rigid, planar structure facilitates π-stacking in liquid crystal phases. Researchers at Kyoto University recently reported smectic phases stable up to 180°C when incorporated into oligomeric systems. Its bromine atoms serve as anchoring points for surface functionalization of metal-organic frameworks (MOFs), enabling gas storage capacities exceeding 25 mmol/g for CO₂.

Pharmaceutical Intermediate Synthesis

As a dihalogenated building block, the compound undergoes sequential cross-coupling reactions. A 2024 study demonstrated its use in synthesizing tetra-substituted biphenyls via one-pot Suzuki-Miyaura couplings with 78% overall yield. The fluorine atoms enhance metabolic stability in resulting drug candidates, as evidenced by a 3-fold increase in plasma half-life compared to non-fluorinated analogs.

Catalysis Development

Palladium complexes incorporating this compound-derived ligands show exceptional activity in C-H activation reactions. The electron-deficient aromatic system stabilizes Pd⁰ intermediates, enabling turnover numbers exceeding 10⁶ in aryl amination reactions.

Emerging research directions include:

- Quantum dot synthesis using bromine as shape-directing agents

- Photocatalytic degradation pathways for environmental remediation

- High-throughput screening of substitution patterns for organic photovoltaic applications

Structure

3D Structure

属性

IUPAC Name |

2,3-dibromo-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTZEQOJTJIFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179737-33-8 | |

| Record name | 2,3-Dibromo-1,4-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

相似化合物的比较

Key Differences :

- Reactivity : The bromine positions influence electronic distribution. 2,3-Dibromo derivatives may exhibit distinct regioselectivity in electrophilic substitution due to fluorine’s electron-withdrawing effects .

- Synthesis : 1,4-Dibromo-2,3-difluorobenzene is synthesized via direct halogenation, while the 2,3-dibromo isomer may require controlled reaction conditions to avoid isomerization .

Functional Group Variants: 2,3-Dibromo-1,4-dimethoxybenzene

CAS 5030-61-5 replaces fluorine with methoxy (-OCH₃) groups, altering solubility and reactivity.

Key Differences :

- Electronic Effects : Methoxy groups are electron-donating, increasing nucleophilicity compared to fluorine’s electron-withdrawing nature.

- Synthetic Utility : Dimethoxy derivatives are preferred in coupling reactions (e.g., Ullmann), while fluorinated analogs are used in cross-coupling for C-F bond retention .

Complex Halogenated Derivatives: 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene

CAS 511540-64-0 features multiple fluorine atoms and a difluoromethoxy group, enhancing lipophilicity.

Key Differences :

- Stability : Increased fluorine content enhances thermal and oxidative stability, making it suitable for high-performance materials .

- Synthetic Complexity : Requires multi-step synthesis, unlike simpler dibromo-difluorobenzenes.

Mono-Halogenated Analogs: 1-Bromo-2,3-difluorobenzene

CAS 1435-52-5 has one bromine atom, reducing molecular weight and reactivity.

Data Tables

Table 1: Physical and Chemical Properties Comparison

| Compound (CAS) | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | LogP |

|---|---|---|---|---|

| This compound (179737-33-8) | 271.89 | 2.087 | 216.3±35.0 | 3.76 |

| 1,4-Dibromo-2,3-difluorobenzene (156682-52-9) | 271.89 | N/A | N/A | N/A |

| 2,3-Dibromo-1,4-dimethoxybenzene (5030-61-5) | 295.96 | N/A | N/A | N/A |

| 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (511540-64-0) | 389.06 | N/A | N/A | 5.3 |

Table 2: Hazard Profiles

| Compound (CAS) | Hazard Statements | PPE Requirements |

|---|---|---|

| This compound | H315, H319, H335 | Gloves, goggles, respirator |

| 1,4-Dibromo-2,3-difluorobenzene | Similar to 2,3-isomer | Gloves, eye protection |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 2,3-Dibromo-1,4-difluorobenzene, and how do they influence experimental design?

- Molecular formula : C₆H₂Br₂F₂; Molecular weight : 271.88 g/mol; Density : ~2.087 g/cm³ (predicted); Boiling point : ~216.3°C (predicted) .

- Methodological considerations : Low solubility in water (0.0182 mg/mL) necessitates use of polar aprotic solvents (e.g., DMF, DMSO) for reactions. The compound’s high LogP (XLOGP3: 3.5) indicates lipophilicity, influencing partitioning in extraction protocols .

- Safety note : Store at 2–8°C to minimize decomposition .

Q. What safety protocols are critical when handling this compound?

- Hazards : Classified for acute toxicity (oral), skin/eye irritation, and respiratory irritation. Releases toxic fumes (e.g., HBr, HF) under decomposition .

- PPE requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors/aerosols .

- Emergency procedures : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate immediately and seek medical attention .

Q. What are common synthetic routes for preparing this compound?

- Stepwise halogenation :

Fluorination : Introduce fluorine groups via electrophilic aromatic substitution (e.g., using F₂ or Selectfluor®).

Bromination : Use Br₂ with Fe or AlBr₃ as a catalyst to achieve regioselective bromination .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective bromination in polyhalogenated benzene derivatives?

- Catalyst selection : AlBr₃ enhances bromine electrophilicity, favoring para-substitution in fluorinated precursors .

- Temperature control : Moderate temperatures (40–60°C) reduce side reactions (e.g., di-bromination at unintended positions).

- Monitoring : Use GC-MS or HPLC to track reaction progress and intermediate stability .

Q. What are the stability and decomposition profiles of this compound under varying conditions?

- Thermal stability : Stable below 200°C; decomposes at higher temperatures, releasing HBr and HF .

- Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄) and bases (e.g., NaOH), necessitating isolation in inert atmospheres .

- Storage : Degradation is minimized at 2–8°C; monitor for discoloration (yellowing indicates decomposition) .

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Electron-withdrawing effect : Fluorine groups deactivate the benzene ring, slowing Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with elevated temperatures (80–100°C) to enhance reactivity .

- Ortho effect : Bromine at positions 2 and 3 creates steric hindrance, requiring bulky ligands (e.g., XPhos) for efficient coupling .

Q. What toxicological data are available for risk assessment in laboratory settings?

- Acute toxicity : LD₅₀ (oral, rat) data is pending, but structural analogs suggest moderate toxicity.

- Chronic exposure : Limited data; assume potential organ toxicity (liver/kidney) based on brominated aromatic compounds .

- Mitigation : Implement air monitoring and biological exposure indices (BEIs) for lab personnel .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 216.3°C (predicted) | |

| Solubility in Water | 0.0182 mg/mL | |

| LogP (XLOGP3) | 3.5 | |

| Synthetic Accessibility | 1.54 (scale: 1=easy, 10=hard) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。